
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is a quaternary ammonium compound with a unique structure that includes a pyrrolidinium ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide typically involves the reaction of 3-hydroxy-3-methyl-2-methylenepyrrolidine with diethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
科学研究应用
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include ion channels, transporters, and signaling pathways.
相似化合物的比较
Similar Compounds
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium bromide
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium chloride
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium fluoride
Uniqueness
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions with other molecules. The presence of the iodide ion can enhance the compound’s ability to form stable complexes and may also impact its biological activity compared to its bromide, chloride, and fluoride counterparts.
属性
CAS 编号 |
37398-59-7 |
|---|---|
分子式 |
C10H20INO |
分子量 |
297.18 g/mol |
IUPAC 名称 |
1,1-diethyl-3-methyl-2-methylidenepyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-5-11(6-2)8-7-10(4,12)9(11)3;/h12H,3,5-8H2,1-2,4H3;1H/q+1;/p-1 |
InChI 键 |
IQBLKULKZRFYEP-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1(CCC(C1=C)(C)O)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)

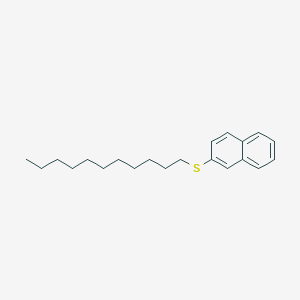
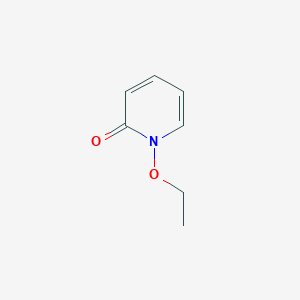
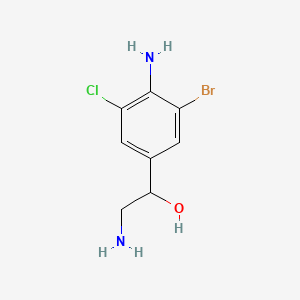

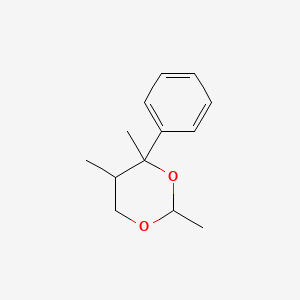
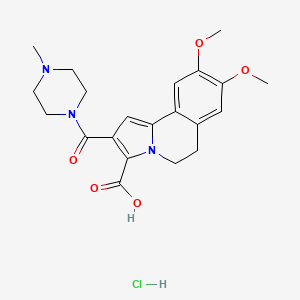
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)

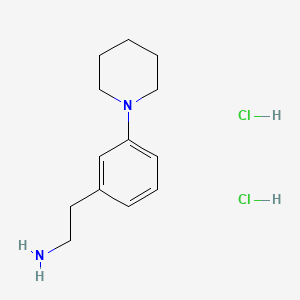
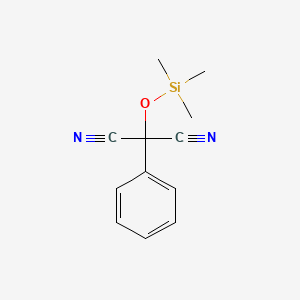
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
